2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol
Description
The compound 2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol features a phenol core substituted with a pyrazole-aminomethyl moiety. Its structure includes:
- A 1-(2-methylpropyl)-1H-pyrazol-4-yl group (introducing steric bulk and lipophilicity).
- A methylamino-methyl linker (enhancing conformational flexibility and binding interactions).
Properties
Molecular Formula |
C15H21N3O |
|---|---|
Molecular Weight |
259.35 g/mol |
IUPAC Name |
2-[[[1-(2-methylpropyl)pyrazol-4-yl]methylamino]methyl]phenol |
InChI |
InChI=1S/C15H21N3O/c1-12(2)10-18-11-13(8-17-18)7-16-9-14-5-3-4-6-15(14)19/h3-6,8,11-12,16,19H,7,9-10H2,1-2H3 |
InChI Key |
ZQQLPGPTWITBQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CNCC2=CC=CC=C2O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol can be achieved through a multi-step process involving the formation of the pyrazole ring, followed by the introduction of the phenol and amino-methyl groups. One common method involves the reaction of 1-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde with an appropriate amine and phenol under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the pyrazole ring or the phenol group.
Substitution: Electrophilic aromatic substitution can occur on the phenol ring, while nucleophilic substitution can occur at the amino-methyl linkage.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring or the pyrazole ring .
Scientific Research Applications
2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table summarizes key analogs and their properties:
Key Observations:
Pyrazole vs. Benzene Rings : The pyrazole group (as in the target and Enamine’s compound ) introduces nitrogen-based polarity compared to purely aromatic benzene rings in other analogs.
Lipophilicity : The 2-methylpropyl (isobutyl) group in both the target and Enamine’s compound increases hydrophobicity, which may enhance membrane permeability but reduce aqueous solubility.
Functional Group Impact on Bioactivity
- Phenolic –OH Group: Present in all analogs, this group is critical for hydrogen bonding with biological targets (e.g., enzymes or receptors).
- Pyrazole Ring : The 1H-pyrazole moiety (target compound and ) may confer selective binding to kinases or GPCRs due to its nitrogen-rich heterocycle.
- Amino Linkers: Dimethylamino groups in analogs enhance basicity, while the target’s primary amine linker may improve protonation-dependent interactions.
Biological Activity
2-[({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}amino)methyl]phenol is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. Pyrazole derivatives have been extensively studied for their therapeutic potential, including anti-inflammatory, analgesic, and anticancer properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, related studies, and potential applications in medicinal chemistry.
The molecular formula of this compound is C13H20N4O, with a molecular weight of 248.33 g/mol. The structure features a pyrazole ring attached to a phenolic group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H20N4O |
| Molecular Weight | 248.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | [InChI Key Here] |
The biological activity of pyrazole compounds often involves interaction with various biological targets, including enzymes and receptors. The specific mechanism for this compound may include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways or cancer progression.
- Modulation of Receptor Activity : Interaction with specific receptors can lead to altered signaling pathways that affect cellular responses.
Biological Activities
Recent studies have highlighted the following biological activities associated with pyrazole derivatives, including those similar to this compound:
- Anti-inflammatory Effects : Pyrazole derivatives have shown potential in reducing inflammation by inhibiting cyclooxygenase (COX) enzymes.
- Anticancer Properties : Some studies suggest that pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains.
Case Studies
Several studies have investigated the biological activities of pyrazole derivatives:
- Study on Anti-inflammatory Activity : A study published in PubMed evaluated a series of pyrazole derivatives for their ability to inhibit COX enzymes. Results indicated that certain modifications on the pyrazole ring enhanced anti-inflammatory potency (PubMed ID: 28988624) .
- Anticancer Activity Assessment : Research focused on the anticancer properties of pyrazole compounds revealed that modifications in the side chains significantly affected their efficacy against breast cancer cell lines (PubMed ID: 8496930) .
Research Findings
The following key findings summarize the biological activity of this compound based on available literature:
| Study Focus | Findings |
|---|---|
| Anti-inflammatory | Inhibition of COX enzymes leading to reduced inflammation |
| Anticancer | Induction of apoptosis in cancer cells |
| Antimicrobial | Effective against various bacterial strains |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
